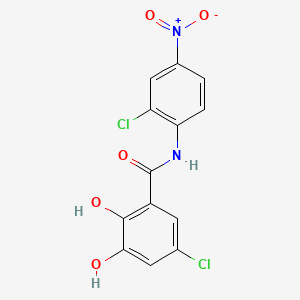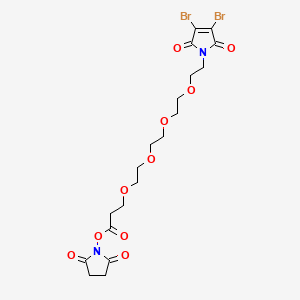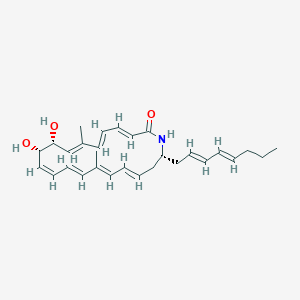
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the pyrrole ring, which is further esterified with an ethyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
The synthesis of Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The initial step involves a condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring. This step is usually facilitated by heating the reaction mixture.
Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Ethyl 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with the nitro group in the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(3-Aminophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
ethyl 3-(3-nitrophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-13(16)12-11(6-7-14-12)9-4-3-5-10(8-9)15(17)18/h3-8,14H,2H2,1H3 |
InChI 键 |
COLBRUANRNFJGO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)



![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)



![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
